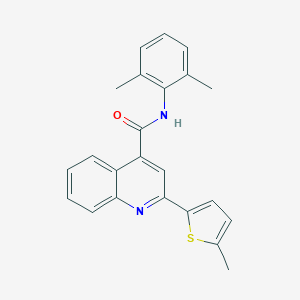
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, also known as DMPTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTQ is a quinoline derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and receptors that are involved in various biological processes. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide and its potential use as an anticancer agent. Additionally, research could also focus on the development of new synthetic methods for N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide that could improve its solubility and make it more suitable for use in various applications. Finally, research could also explore the potential use of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in other fields such as organic electronics and materials science.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves several steps that include the reaction of 2-amino-4,6-dimethylquinoline with 5-methylthiophene-2-carboxylic acid, followed by the reaction of the resulting product with 2,6-dimethylphenyl isocyanate. The final product is obtained after purification and characterization through various spectroscopic techniques.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
5702-30-7 |
|---|---|
Nom du produit |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Formule moléculaire |
C23H20N2OS |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c1-14-7-6-8-15(2)22(14)25-23(26)18-13-20(21-12-11-16(3)27-21)24-19-10-5-4-9-17(18)19/h4-13H,1-3H3,(H,25,26) |
Clé InChI |
IXOYAPRUIYDGGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


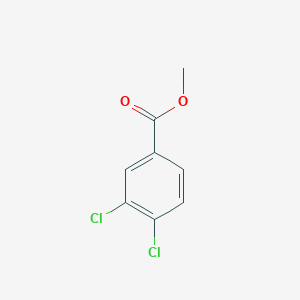
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
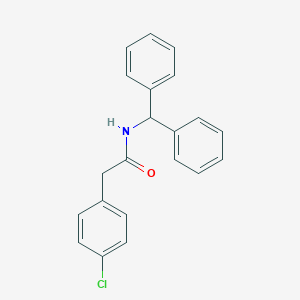
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
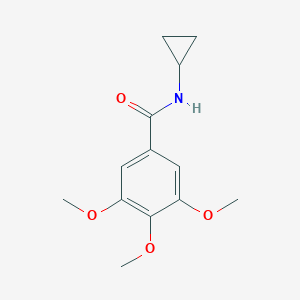
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
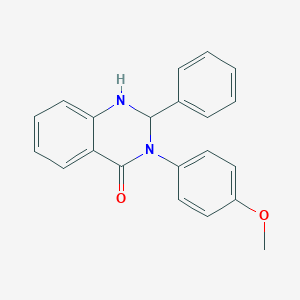

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)